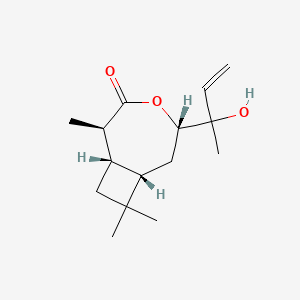

Kotomolide A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

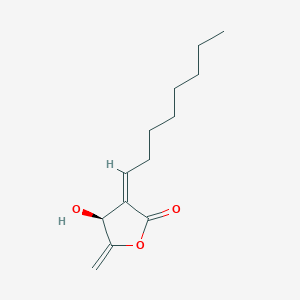

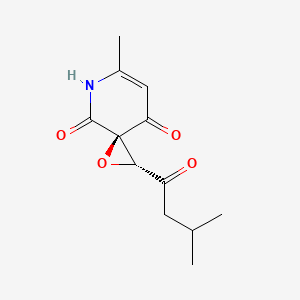

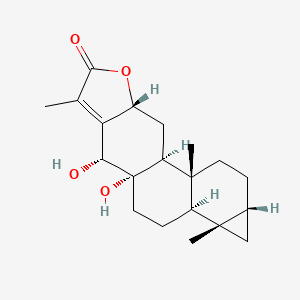

Kotomolide A is a natural product found in Cinnamomum kotoense with data available.

Scientific Research Applications

Anticancer Effects in Breast Cancer Cells

Kotomolide A (KTA) has demonstrated significant anticancer effects, particularly in human breast cancer cells. KTA induces cell death by triggering mitochondrial and death receptor 5 (DR5) apoptotic pathways. It does not act on the Fas receptor. The compound causes G2/M phase arrest in cancer cells, linked with increased p21/WAF1 levels and decreased cyclin A, cyclin B1, cdc2, and cdc25C levels. This process is dependent on reactive oxygen species (ROS) generation and JNK activation. Importantly, KTA's anticancer effects were selective, showing no toxicity in normal mammary epithelial cells (Kuo et al., 2008).

Effects on Human Non-Small Cell Lung Cancer Cells

In human non-small cell lung cancer cells, KTA caused significant inhibition of cell growth by inducing G2/M phase arrest and apoptosis. This process involved the activation of ataxia telangiectasia-mutated (ATM) and phosphorylation of p53 at Serine15, leading to increased p53 stability. KTA's impact on the cell cycle was also associated with changes in cyclinB1, cyclinA, Cdc2, Cdc25C, and Chk2. The mitochondrial apoptotic pathway was indicated by changes in Bax/Bcl-2 ratios, mitochondrial membrane potential loss, and caspase-9 activation (Chen et al., 2008).

Cytotoxic Constituents from Cinnamomum Kotoense

Research on the leaves of Cinnamomum kotoense, which contains kotomolide A, found that it induced significant cell death in the human HeLa cell line. This process involved increased intracellular H2O2/peroxide and nitric oxide (NO), reduction in mitochondrial transmembrane potential, activation of caspase 3/7, and up-regulation of p53 expression. The cell death induced by kotomolide A was closely associated with apoptotic DNA damage (Chen et al., 2006).

properties

Product Name |

Kotomolide A |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.3 g/mol |

IUPAC Name |

(3Z,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-12(14)10(2)16-13(11)15/h9,12,14H,2-8H2,1H3/b11-9-/t12-/m1/s1 |

InChI Key |

GTRPOAYDIMUHJJ-UCQJPZFISA-N |

Isomeric SMILES |

CCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |

Canonical SMILES |

CCCCCCCC=C1C(C(=C)OC1=O)O |

synonyms |

isokotomolide A kotomolide A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

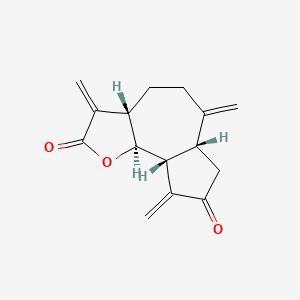

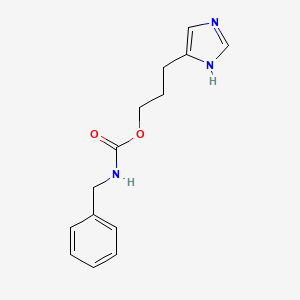

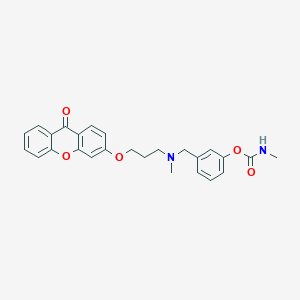

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,19,37-Triazoniatetracyclo[49.3.1.115,19.133,37]heptapentaconta-1(54),15(57),16,18,33(56),34,36,51(55),52-nonaene](/img/structure/B1248299.png)

![4-O-[2-(4-methoxy-4-oxobutanoyl)oxy-3-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethoxycarbonyloxy]propyl] 1-O-methyl butanedioate](/img/structure/B1248313.png)